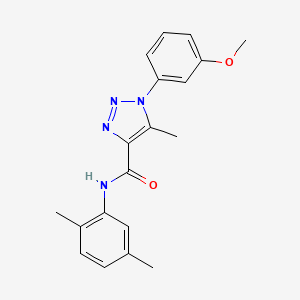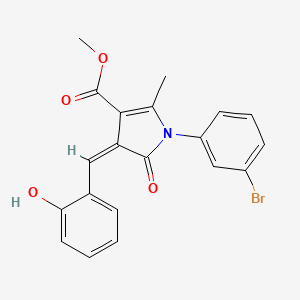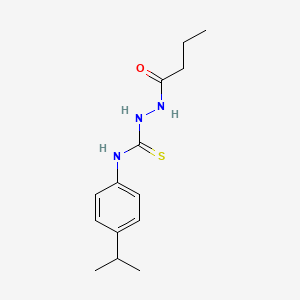![molecular formula C16H25N3O B4738268 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4738268.png)
2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Benzamides, which are also part of the compound, can be synthesized through direct condensation of carboxylic acids and amines .Aplicaciones Científicas De Investigación
Biological Potential of Indole Derivatives
Indole derivatives, which are structurally similar to “2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide”, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide” could potentially exhibit similar biological activities.
Antioxidant Activity
Benzamide compounds, which are structurally similar to “2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide”, have been synthesized and tested for their in vitro antioxidant activity . The antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
The same benzamide compounds were also tested for their in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria . This suggests that “2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide” could potentially exhibit antibacterial activity.
Potential Use in Drug Discovery
Amide compounds, which include benzamides, have been used in drug discovery . They have been widely used in medical, industrial, biological and potential drug industries . This suggests that “2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide” could potentially be used in drug discovery.
Potential Use in Industrial Sectors
Amide compounds are also broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . This suggests that “2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide” could potentially be used in these industrial sectors.
Potential Inhibition of Tyrosine Kinases
Imatinib, a polytopic molecule structurally characterized only in the form of its piperazin-1-ium salt (similar to “2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide”), is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases . This suggests that “2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide” could potentially inhibit the activity of tyrosine kinases.
Direcciones Futuras
The future directions for “2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide” could involve further exploration of its potential uses in pharmaceuticals, given the known biological activity of piperazine derivatives . More research is needed to fully understand its properties and potential applications.
Propiedades
IUPAC Name |
2-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-14-6-3-4-7-15(14)16(20)17-8-5-9-19-12-10-18(2)11-13-19/h3-4,6-7H,5,8-13H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULQCALEFVTZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCN2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5'-{[(allylamino)carbonothioyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B4738186.png)
![N-(diphenylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4738194.png)

![methyl 4-{[3-(4-nitrophenoxy)phenoxy]methyl}benzoate](/img/structure/B4738208.png)
![{4-[5-(ethoxycarbonyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl]phenoxy}acetic acid](/img/structure/B4738211.png)

![3-(3,4-dimethoxyphenyl)-N-[2-(methylthio)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4738222.png)



![1-benzyl-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4738271.png)

![3,4-dimethyl-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4738289.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4738302.png)